molecular formula C27H23OP B14522790 Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane CAS No. 62556-14-3

Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane

Cat. No.: B14522790
CAS No.: 62556-14-3
M. Wt: 394.4 g/mol
InChI Key: PFPQJZWIRKCJIW-UHFFFAOYSA-N
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Description

Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to an oxo group, two phenyl groups, and a 1-phenyl-2,3-dihydro-1H-inden-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-phenyl-2,3-dihydro-1H-indene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The phenyl groups or the indene moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Similar in structure but lacks the indene moiety.

    Diphenylphosphine oxide: Similar but without the additional phenyl and indene groups.

    Phenylphosphine oxide: A simpler analog with only one phenyl group.

Uniqueness

Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane is unique due to the presence of the indene moiety, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific interactions with metal centers or biological targets are required.

Properties

CAS No.

62556-14-3

Molecular Formula

C27H23OP

Molecular Weight

394.4 g/mol

IUPAC Name

2-diphenylphosphoryl-1-phenyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C27H23OP/c28-29(23-15-6-2-7-16-23,24-17-8-3-9-18-24)26-20-22-14-10-11-19-25(22)27(26)21-12-4-1-5-13-21/h1-19,26-27H,20H2

InChI Key

PFPQJZWIRKCJIW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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